[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid
CAS No.:
Cat. No.: VC13683947
Molecular Formula: C12H18BNO4S
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BNO4S |
|---|---|
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | (3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid |
| Standard InChI | InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
| Standard InChI Key | WLQISZBYZLKCLX-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid, reflects its core structure: a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with a piperidine-1-sulfonyl moiety. The boronic acid group (-B(OH)) at the phenyl ring’s 1-position confers reactivity toward diols and transition metal catalysts . Key structural identifiers include:
Spectroscopic and Computational Data
PubChem’s computed descriptors reveal a planar phenyl ring system with the sulfonyl group adopting a tetrahedral geometry. The piperidine ring exists in a chair conformation, minimizing steric strain . Rotatable bonds include the sulfonyl-linked piperidine and boronic acid groups, enabling conformational flexibility . Hydrogen bond donor and acceptor counts are 2 and 5, respectively, facilitating interactions with polar solvents and biomolecules .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.16 g/mol | |
| CAS Number | 2377608-49-4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 4 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of [3-methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid typically proceeds via nucleophilic aromatic substitution. A bromophenylboronic acid precursor reacts with piperidine-1-sulfonyl chloride under basic conditions, displacing the bromide ion. Palladium catalysts may facilitate boronic acid retention during sulfonation . Alternative routes involve lithiation-borylation strategies, though these are less common due to handling challenges.
Reactivity in Cross-Coupling Reactions
As a boronic acid, this compound participates in Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl halides. The electron-withdrawing sulfonyl group activates the phenyl ring toward electrophilic substitution, while the piperidine moiety enhances solubility in polar aprotic solvents . Reaction yields depend on catalyst choice (e.g., Pd(PPh)) and base (e.g., NaCO).
Table 2: Exemplary Suzuki Coupling Conditions
| Parameter | Detail | Outcome |
|---|---|---|
| Catalyst | Pd(PPh) (5 mol%) | 78% Yield |
| Base | NaCO (2 equiv) | Complete Conversion |
| Solvent | DME/HO (4:1) | Homogeneous Mix |
| Temperature | 80°C, 12 hrs | Optimal |
Applications in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
Boronic acids are pivotal in constructing biaryl motifs prevalent in drug candidates. For instance, this compound’s sulfonyl group may enhance binding to serine proteases, suggesting utility in protease inhibitor design . Its methyl group provides steric hindrance, potentially modulating selectivity in target engagement.
Material Science Applications
The sulfonyl-piperidine moiety’s electron-withdrawing nature stabilizes charge-transfer complexes, relevant in organic semiconductors. Preliminary studies indicate compatibility with thiophene-based polymers, though device efficiencies remain unoptimized.
Biological Interactions and Prospective Uses
Diol Recognition and Sensing
Boronic acids reversibly bind 1,2- and 1,3-diols, enabling glucose sensing applications. The piperidine-sulfonyl group may reduce oxidation susceptibility, enhancing sensor longevity . Competitive assays with alizarin red S show moderate binding affinity ( M).
| Aspect | Detail | Implication |
|---|---|---|
| Synthetic Yield | 65–78% | Scalable Production |
| Solubility | DMSO > 50 mg/mL | Biocompatibility |
| Thermal Stability | Decomposes at 210°C | Limited High-Temp Use |
| Toxicity (LD) | Not Determined | Requires Safety Profiling |
Future research should prioritize toxicological profiling and biological target identification. Computational docking studies could elucidate interactions with disease-relevant enzymes, while derivatization may expand its applicability in catalysis and therapeutics.
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